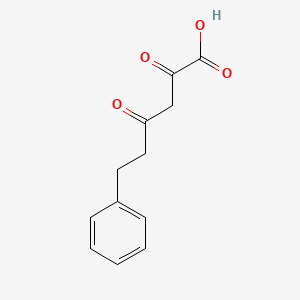
2,4-Dioxo-6-phenylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxo-6-phenylhexanoic acid is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
2,4-Dioxo-6-phenylhexanoic acid features two carbonyl (oxo) groups at the 2- and 4-positions of a hexanoic acid backbone. Its molecular weight is approximately 220.22 g/mol. The presence of these functional groups significantly influences its chemical behavior and biological activity, making it a versatile compound in organic synthesis and drug development.
Pharmaceutical Applications
Enzyme Inhibition
One of the primary applications of this compound is as an enzyme inhibitor. Research indicates that compounds with a diketone structure, similar to this acid, can effectively inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that diketone derivatives can serve as potent inhibitors of the influenza virus polymerase complex, which is crucial for viral replication . The structure-activity relationship (SAR) of these compounds has been explored to optimize their inhibitory effects against specific enzymes.
Case Study: Influenza Virus Inhibition
A study investigated a series of diketone compounds for their ability to inhibit the influenza virus polymerase. Among these, this compound demonstrated significant inhibitory activity with an IC50 value comparable to established antiviral agents . This highlights its potential as a candidate for developing new antiviral drugs.
Agricultural Applications
Herbicide Development
The compound's unique structure allows it to interact with various biological systems, making it a candidate for herbicide formulation. Its ability to disrupt metabolic processes in plants can be harnessed to develop selective herbicides that target specific weed species without harming crops.
Biochemical Interactions
Research into the biochemical interactions of this compound has revealed its potential as a chelating agent for metal ions in enzymatic reactions. This property is particularly relevant for designing inhibitors that require metal ion coordination for their activity .
Propiedades
Número CAS |
64165-16-8 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2,4-dioxo-6-phenylhexanoic acid |
InChI |
InChI=1S/C12H12O4/c13-10(8-11(14)12(15)16)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
Clave InChI |
IIISQTZDBAGFRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)CC(=O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















